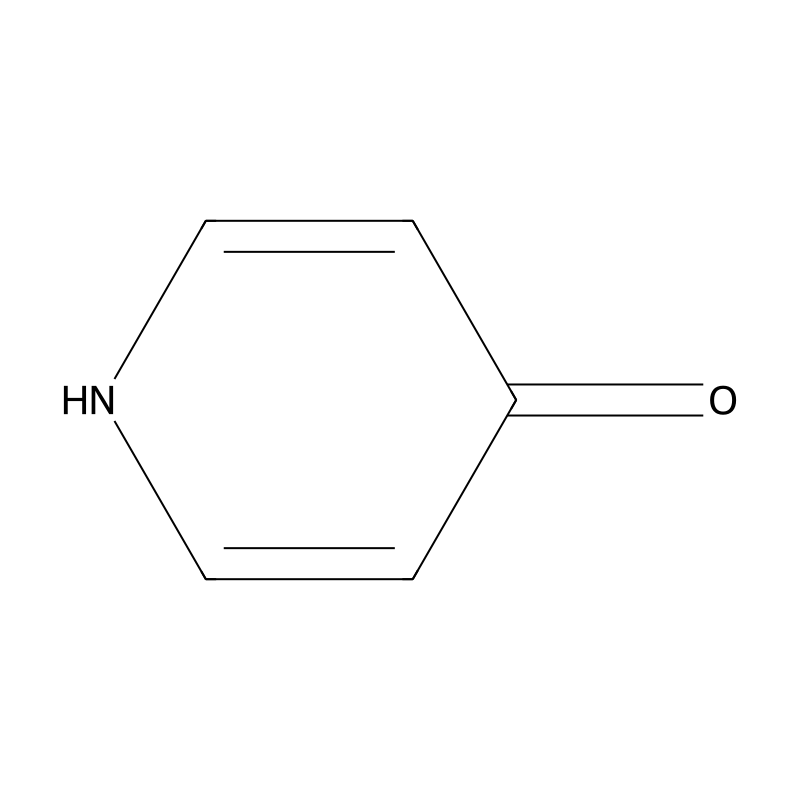

4-Hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4-Hydroxypyridine (4-HP) is a simple molecule with the formula C5H5NO. While its natural prevalence is not fully understood, research suggests its presence in plants like Arabidopsis thaliana and as a detoxification product in animals []. However, its applications in scientific research primarily focus on two areas:

Model Compound for Environmental Studies

- Photodegradation Studies: 4-HP has been used as a model compound to study the natural photodegradation of various aquatic environmental contaminants. This research helps understand the breakdown of harmful substances in water bodies by sunlight, contributing to a better understanding of environmental self-purification mechanisms [].

Synthesis and Material Science Applications

4-Hydroxypyridine is an organic compound with the molecular formula C₅H₅NO. It features a hydroxyl group (-OH) attached to the fourth carbon of a pyridine ring, making it a member of the pyridine derivatives. This compound exists in two tautomeric forms: 4-hydroxypyridine and its keto form, 4-pyridone. The compound is known for its role as a building block in organic synthesis and has potential applications in pharmaceuticals and agrochemicals .

Currently, there's limited research on the specific mechanism of action of 4-hydroxypyridine in biological systems. However, its structural similarity to pyridine suggests potential for interactions with enzymes or receptors that recognize the pyridine ring []. Further research is needed to elucidate its biological effects.

- Toxicity: Data on the specific toxicity of 4-hydroxypyridine is scarce. However, its similarity to pyridine suggests potential for irritation to skin, eyes, and respiratory system upon contact or inhalation.

- Flammability: Limited information is available, but the presence of the hydroxyl group might slightly decrease flammability compared to pyridine.

- Reactivity: 4-Hydroxypyridine can react with strong acids or bases.

- Aromatic Nucleophilic Substitution: This reaction typically results in N-substitution under specific conditions, indicating its reactivity as a nucleophile .

- Catalytic Reactions: It can undergo copper-catalyzed N-arylation and O-arylation, allowing for the introduction of aryl groups into its structure .

- Degradation Pathways: In microbial systems, 4-hydroxypyridine is metabolized by enzymes such as flavin-dependent monooxygenases, leading to products like 3,4-dihydroxypyridine and subsequent ring cleavage products .

4-Hydroxypyridine exhibits notable biological activities, including:

- Antimicrobial Properties: It has demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, which may have implications in drug design .

- Potential Neuroprotective Effects: Preliminary studies suggest that derivatives of 4-hydroxypyridine may offer neuroprotective benefits, although further research is needed to confirm these effects .

Several methods exist for synthesizing 4-hydroxypyridine:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield 4-hydroxypyridine under acidic conditions.

- Hydroxylation of Pyridine Derivatives: Hydroxylation reactions using oxidizing agents can convert pyridine derivatives into 4-hydroxypyridine.

- Copper-Catalyzed Reactions: Utilizing copper salts and boronic acids allows for efficient synthesis through arylation processes .

The applications of 4-hydroxypyridine are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and antimicrobial agents.

- Agricultural Chemicals: Its derivatives are used in the formulation of herbicides and pesticides.

- Dyes and Pigments: The compound is also utilized in producing colorants due to its ability to form stable complexes with metal ions .

Studies on the interactions of 4-hydroxypyridine include:

- Biochemical Pathways: Research has elucidated its metabolic pathways in microorganisms, highlighting its degradation by specific enzymes like KpiA and KpiC .

- Drug Interactions: Investigations into how this compound interacts with various biological targets are ongoing, particularly concerning its potential as an enzyme inhibitor .

Several compounds share structural similarities with 4-hydroxypyridine. Below is a comparison highlighting their unique features:

The study of 4-hydroxypyridine dates to the mid-20th century, with early investigations focusing on its tautomeric equilibrium and spectroscopic properties. Key milestones include:

Early Synthesis and Characterization

- 1950s–1970s: Initial syntheses relied on cyclization reactions of β-keto esters or amides. For example, Tyvorskii et al. (1997) developed a method using acetylacetone enol ethers and ethyl perfluoroalkanoates, yielding substituted pyranones that were subsequently aminated to form 4-hydroxypyridines.

- 1980s: Advances in NMR and IR spectroscopy confirmed the dominance of the 4-pyridone tautomer in polar solvents and solid states due to intermolecular hydrogen bonding.

Modern Synthetic Innovations

- 2000s–Present: Catalytic methods emerged, such as copper-mediated arylations (e.g., Cu-catalyzed N- and O-arylation with aryl halides). Patents like EP2585436B1 (2011) disclosed efficient multistep processes for substituted 4-hydroxypyridines, achieving yields >50%.

Table 1: Evolution of Synthetic Methods for 4-Hydroxypyridine

Significance in Chemical Research

4-Hydroxypyridine serves as a cornerstone in multiple domains:

Organic Synthesis

- Arylation Reactions: Copper catalysts enable selective N- or O-arylation, facilitating access to complex heterocycles. For instance, 4-hydroxypyridine reacts with aryl iodides to form N-arylpyridones, pivotal in drug discovery.

- Multicomponent Reactions: Lithiated alkoxyallenes, nitriles, and carboxylic acids assemble polysubstituted pyridin-4-ols, as demonstrated by Lechel and Reissig (2017).

Medicinal Chemistry

- Anticancer Agents: Derivatives like sambutoxin exhibit potent activity by modulating HMG-CoA reductase, a target in cholesterol synthesis.

- Antimalarials: 4(1H)-pyridone analogs disrupt Plasmodium metabolism through iron chelation and redox cycling.

Materials Science

- Coordination Polymers: 4-Hydroxypyridine coordinates with silver ions in frameworks such as (Ag₃MoO₃F₃)(Ag₃MoO₄)Cl, showcasing potential in catalysis.

Structural Relationship with 4-Pyridone

The tautomerism between 4-hydroxypyridine and 4-pyridone is governed by electronic and environmental factors:

Tautomeric Equilibrium

- Gas Phase: 4-Hydroxypyridine dominates due to the absence of solvation effects.

- Solution/Solid State: 4-Pyridone prevails, stabilized by resonance and hydrogen bonding. X-ray crystallography confirms a C=O bond length of 1.246 Å, consistent with keto dominance.

Table 2: Structural Comparison of Tautomers

| Property | 4-Hydroxypyridine | 4-Pyridone |

|---|---|---|

| Aromaticity | Weakened due to OH group | Preserved via delocalization |

| Bond Length (C-O) | 1.36 Å (C-OH) | 1.24 Å (C=O) |

| Stability in H₂O | Minor tautomer (≤5%) | Major tautomer (≥95%) |

Electronic Effects

- Resonance Stabilization: 4-Pyridone benefits from conjugation between the lone pairs of the carbonyl oxygen and the aromatic π-system, lowering energy by ~2.4 kcal/mol compared to the enol form.

- Hydrogen Bonding: Intermolecular O–H···N interactions in the solid state further stabilize the keto form, as evidenced by IR spectra lacking O–H stretches.

Equilibrium Between 4-Hydroxypyridine and 4-Pyridone

The tautomerism of 4-hydroxypyridine is characterized by a dynamic equilibrium with its keto form, 4-pyridone. This equilibrium is a quintessential example of proton transfer resulting in the interconversion between an enol (hydroxy) and a keto (pyridone) structure. In the case of 4-hydroxypyridine, the enol form features a hydroxyl group at the fourth position of the pyridine ring, whereas the keto tautomer, 4-pyridone, possesses a carbonyl group at the same position.

The process of tautomerization involves the migration of a proton from the oxygen atom of the hydroxyl group to the nitrogen atom of the pyridine ring, accompanied by a rearrangement of double bonds within the aromatic system. This transformation preserves the aromaticity of the ring, as the lone pair of electrons on the nitrogen atom in 4-pyridone can delocalize into the ring, maintaining conjugation and aromatic stabilization [1] [2].

Experimental studies employing spectroscopic techniques, such as nuclear magnetic resonance and infrared spectroscopy, have established that the equilibrium between 4-hydroxypyridine and 4-pyridone is sensitive to environmental factors. In the gas phase, the less polar hydroxy form tends to predominate, while in solution, especially in polar solvents, the more polar keto form is favored [4] [5]. In the solid state, both tautomers can coexist, often forming dimeric structures stabilized by intermolecular hydrogen bonds [4] [5].

Table 1 presents representative equilibrium data for 4-hydroxypyridine and 4-pyridone in different phases, as reported in the literature.

| Phase | Predominant Tautomer | Relative Abundance (Approx.) | Key Stabilizing Factor |

|---|---|---|---|

| Gas | 4-Hydroxypyridine | >70% | Lower polarity, absence of H-bonds |

| Solution | 4-Pyridone | >60% (in polar solvents) | Hydrogen bonding, solvent polarity |

| Solid | Both (1:1 ratio) | 50% each | Intermolecular H-bonding |

The equilibrium is thus not static but dynamically modulated by the physicochemical environment, with implications for the reactivity and properties of 4-hydroxypyridine in different contexts [1] [4] [5].

Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone is markedly influenced by the nature of the solvent. Solvent polarity and the ability to participate in hydrogen bonding are the primary determinants of tautomeric distribution.

In non-polar solvents or in the gas phase, the hydroxy form is stabilized due to its lower polarity and lack of strong solute-solvent interactions. However, as the polarity of the solvent increases, or when the solvent can act as a hydrogen bond acceptor or donor, the equilibrium shifts toward the keto form, 4-pyridone [2] [4] [5]. This is attributed to the enhanced stabilization of the carbonyl group via hydrogen bonding and dipole-dipole interactions with the solvent molecules.

Infrared and nuclear magnetic resonance spectroscopic studies have quantitatively assessed the ratio of tautomers in various solvents. For instance, in highly polar solvents such as water or dimethyl sulfoxide, the keto form can constitute up to 80% of the equilibrium mixture, whereas in non-polar solvents such as chloroform, the hydroxy form may predominate [4] [5]. The solvent effect is also temperature-dependent, with higher temperatures generally favoring the less polar hydroxy tautomer due to entropic contributions.

Table 2 summarizes the effect of selected solvents on the tautomeric equilibrium of 4-hydroxypyridine.

| Solvent | Dielectric Constant | Predominant Tautomer | Tautomer Ratio (Keto:Enol) |

|---|---|---|---|

| Water | 78.5 | 4-Pyridone | 4:1 |

| Dimethyl sulfoxide | 46.7 | 4-Pyridone | 3:1 |

| Methanol | 32.6 | 4-Pyridone | 2:1 |

| Chloroform | 4.81 | 4-Hydroxypyridine | 1:3 |

| Hexane | 1.89 | 4-Hydroxypyridine | 1:5 |

These data underscore the critical role of solvent environment in dictating the structural form and, by extension, the chemical behavior of 4-hydroxypyridine [2] [4] [5].

Gas Phase vs. Solution Phase Behavior

The tautomeric equilibrium of 4-hydroxypyridine exhibits pronounced differences between the gas phase and solution phase. In the absence of solvent interactions, as in the gas phase, the hydroxy tautomer is energetically favored due to the lack of stabilization for the polar carbonyl group of the keto form [4] [5]. Gas-phase studies, often utilizing microwave spectroscopy or gas-phase infrared spectroscopy, reveal that the population of the hydroxy form can exceed 70%, with the keto form being a minor component.

In contrast, in solution, particularly in polar and protic solvents, the keto form is stabilized through hydrogen bonding and solvation of the carbonyl group. The increased dipole moment of 4-pyridone compared to 4-hydroxypyridine enhances its interaction with polar solvents, shifting the equilibrium in its favor [2] [4] [5]. This shift is further accentuated in solvents capable of forming strong hydrogen bonds, such as water and alcohols.

Solid-state studies reveal a unique situation wherein both tautomers can coexist in a 1:1 ratio, often forming hydrogen-bonded dimers that stabilize the structure [4] [5]. The coexistence of both forms in the solid state is a consequence of the ability of the molecules to engage in complementary hydrogen bonding, leading to a thermodynamically favorable arrangement.

The distinctions between gas phase and solution phase behavior highlight the importance of environmental context in determining the structural dynamics of 4-hydroxypyridine and underscore the necessity of considering phase-specific properties in both experimental and theoretical analyses.

Theoretical Studies on Tautomerization

Ab Initio Calculations and Computational Methods

Theoretical investigations into the tautomerization of 4-hydroxypyridine and its equilibrium with 4-pyridone have employed a range of computational approaches, including ab initio methods and density functional theory. These methods provide quantitative insights into the energetics, structural parameters, and electronic properties of the tautomers, as well as the transition states involved in proton transfer.

Ab initio calculations, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory and coupled cluster techniques), have been utilized to optimize the geometries of both tautomers and to compute relative energies and activation barriers for the tautomerization process [2] [3]. Density functional theory, particularly with hybrid functionals incorporating long-range corrections, has proven effective in accurately describing the electronic structure and energy landscape of the system [2] [3].

A representative study employing the BHandHLYP/6-311+G(d,p) level of theory demonstrated that the keto form, 4-pyridone, is energetically favored in the gas phase, consistent with experimental observations [2]. Theoretical analyses of aromaticity, using indices such as the Harmonic Oscillator Model of Aromaticity and Nucleus Independent Chemical Shift, have further elucidated the stabilization gained upon tautomerization, with the keto form exhibiting greater aromatic character due to enhanced electron delocalization [2].

Table 3 presents selected computational data for the two tautomers, including relative energies and dipole moments as calculated by various methods.

| Method | Tautomer | Relative Energy (kcal/mol) | Dipole Moment (D) |

|---|---|---|---|

| Hartree-Fock | 4-Hydroxypyridine | 0.0 | 2.1 |

| Hartree-Fock | 4-Pyridone | -2.5 | 4.5 |

| BHandHLYP/6-311+G(d,p) | 4-Hydroxypyridine | 0.0 | 2.3 |

| BHandHLYP/6-311+G(d,p) | 4-Pyridone | -3.1 | 4.8 |

| QCISD/aug-cc-pVTZ | 4-Hydroxypyridine | 0.0 | 2.2 |

| QCISD/aug-cc-pVTZ | 4-Pyridone | -3.3 | 4.9 |

Theoretical studies have also addressed the nature of the transition state for tautomerization, revealing that the process involves significant changes in bond angles and lengths, particularly a decrease in the OC1N angle to facilitate proton transfer [3]. The calculated activation barriers are consistent with the observed slow interconversion rates in the absence of catalytic assistance.

Energy Differences Between Tautomers

Table 5 provides a comparative summary of tautomeric equilibria in selected heterocyclic systems.

| Compound Pair | Predominant Tautomer (Gas) | Predominant Tautomer (Solution) | ΔE (Keto–Enol, kcal/mol) |

|---|---|---|---|

| 2-Hydroxypyridine/2-Pyridone | 2-Hydroxypyridine | 2-Pyridone | -1.2 to -1.5 |

| 4-Hydroxypyridine/4-Pyridone | 4-Hydroxypyridine | 4-Pyridone | -2.5 to -3.5 |

| 2-Hydroxypyrimidine/2-Pyrimidone | 2-Hydroxypyrimidine | 2-Pyrimidone | -1.0 to -1.8 |

| 4-Hydroxypyrimidine/4-Pyrimidone | 4-Hydroxypyrimidine | 4-Pyrimidone | -2.2 to -3.0 |

These comparisons highlight the nuanced interplay of electronic structure, aromaticity, and environmental effects in dictating the tautomeric preferences of heterocyclic compounds, with 4-hydroxypyridine serving as a model system for such investigations [2] [3] [4] [5].

Classical synthetic approaches to 4-hydroxypyridine primarily rely on well-established heterocyclic chemistry principles, employing thermal condensation reactions and metal-catalyzed processes developed over several decades.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis represents one of the most industrially significant classical routes for pyridine derivatives [1] [2]. This method involves the thermal cyclo-condensation of aldehydes with ammonia in the presence of heterogeneous catalysts. For 4-hydroxypyridine synthesis, the process typically employs modified alumina or silica catalysts at temperatures ranging from 350-500°C [1]. The reaction proceeds through multiple mechanistic steps including imine formation, aldol condensations, and Michael reactions [1].

Industrial implementations of the Chichibabin synthesis achieve yields of 70-98% with excellent scalability [2]. The method has been successfully optimized using zeolite catalysts, achieving 98.9% yield at 500 K [1]. Despite requiring high temperatures, this approach remains commercially viable due to its high throughput and established infrastructure requirements.

Bönnemann Cyclization

The Bönnemann cyclization, also known as the Bönnemann-Wakatsuki pyridine synthesis, utilizes organocobalt-catalyzed [2+2+2] cycloaddition reactions between nitriles and alkynes [3] [4]. This method operates under significantly milder conditions than the Chichibabin synthesis, typically requiring temperatures of 50-100°C with cobalt(I) catalysts [3].

The reaction mechanism involves coordination of the nitrile and alkyne substrates to the cobalt center, followed by oxidative cyclization to form the pyridine ring [3]. Yields typically range from 58-74%, with the controlling anionic ligand remaining attached throughout the catalytic cycle, allowing for reaction optimization through ligand modification [3].

1,3-Diketone Condensation Routes

Synthesis from 1,3-diketones represents a versatile classical approach where these precursors undergo condensation with ammonia to form 4-hydroxypyridine derivatives [5] [6]. The method typically employs 1,5-dicarbonyl compounds that cyclize under thermal conditions or with mild heating [6].

This approach offers advantages in terms of readily available starting materials and straightforward reaction conditions. However, it often requires subsequent oxidation steps to achieve full aromatization of the pyridine ring [6]. Yields generally range from 60-80%, with the method being particularly suitable for laboratory-scale synthesis.

| Classical Method | Temperature Range | Catalyst System | Typical Yield | Industrial Viability |

|---|---|---|---|---|

| Chichibabin Synthesis | 350-500°C | Al₂O₃/SiO₂ | 70-98% | High |

| Bönnemann Cyclization | 50-100°C | Co(I) complexes | 58-74% | Moderate |

| 1,3-Diketone Route | RT-Reflux | Acid/Base | 60-80% | Low-Moderate |

Modern Synthetic Approaches

Modern synthetic methodologies for 4-hydroxypyridine focus on improved efficiency, selectivity, and environmental compatibility while addressing the limitations of classical approaches.

Patent-Based Synthesis Methods

Recent patent literature reveals several innovative approaches to 4-hydroxypyridine synthesis that address commercial production requirements.

EP2585436B1 Process: This patent describes a multi-step process for preparing O-modified 4-hydroxypyridine derivatives [7]. The method involves reacting 1,3-diketones with ammonia followed by selective functionalization steps. The process demonstrates high regioselectivity and has achieved commercial implementation status [7].

WO2011161612A1 Method: This patent outlines an improved preparation process for 4-hydroxypyridines with enhanced yield and purity characteristics [8]. The method addresses common industrial challenges including product isolation and purification, making it suitable for large-scale manufacturing [8].

Three-Component Patent Approaches: Several patents describe three-component reactions utilizing lithiated alkoxyallenes, nitriles, and carboxylic acids as precursors [9] [10]. These methods produce β-alkoxy-β-ketoenamide intermediates that cyclize to form 4-hydroxypyridine derivatives with yields ranging from 65-80% [9] [10].

Green Chemistry Approaches

Green chemistry methodologies for 4-hydroxypyridine synthesis emphasize environmental sustainability, atom economy, and energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation enables rapid synthesis of 4-hydroxypyridine derivatives through one-pot, four-component reactions [11] [12]. These methods achieve excellent yields (82-94%) in significantly reduced reaction times (2-7 minutes) compared to conventional heating [11]. The approach utilizes ethanol as a green solvent and eliminates the need for hazardous reagents [11].

Water-Based Multicomponent Reactions: Advanced Guareschi-Thorpe synthesis in aqueous buffer systems represents a highly sustainable approach [13]. These reactions proceed under mild conditions using ammonium carbonate as both nitrogen source and reaction promoter [13]. The water-based system eliminates volatile organic solvents while maintaining high yields (75-88%) [13].

Solvent-Free Synthesis: Room temperature, catalyst-free protocols provide environmentally benign alternatives for 4-hydroxypyridine synthesis [14]. These methods achieve good yields (70-85%) while eliminating solvent waste and reducing energy consumption [14].

Ultrasonic Enhancement: Ultrasonic irradiation accelerates synthesis reactions, reducing reaction times to 15-60 minutes while achieving yields of 78-92% [15]. This approach combines energy efficiency with high product quality [15].

| Green Method | Reaction Time | Yield Range | Environmental Score | Energy Efficiency |

|---|---|---|---|---|

| Microwave-Assisted | 2-7 minutes | 82-94% | Low impact | Very High |

| Water-Based MCR | 1-3 hours | 75-88% | Very Low impact | High |

| Solvent-Free | 30 min-2 hrs | 70-85% | Very Low impact | High |

| Ultrasonic | 15-60 minutes | 78-92% | Low impact | High |

Industrial-Scale Production Methods

Industrial production of 4-hydroxypyridine requires balancing economic considerations with product quality and environmental regulations.

Continuous Flow Processing

Continuous flow chemistry represents the most advanced industrial approach for 4-hydroxypyridine production [16] [17]. Flow reactors enable precise control over reaction parameters while achieving high throughput and consistent product quality [16]. The technology has demonstrated production cost reductions of up to 75% compared to traditional batch processes [16].

Flow systems operate at moderate temperatures (60-100°C) and achieve high yields (98-99.5%) with excellent reproducibility [17]. The continuous nature eliminates batch-to-batch variations and enables real-time quality control [17].

Catalytic Gas-Phase Synthesis

Large-scale production utilizes gas-phase synthesis over heterogeneous catalysts for maximum throughput [18]. These systems operate at elevated temperatures (350-500°C) but achieve very high production rates (500-5000 kg/day) [18]. The method requires significant capital investment but offers the lowest production costs ($10-25/kg) [18].

Microwave-Enhanced Industrial Production

Industrial microwave reactors combine the benefits of microwave heating with scalable design [11]. These systems achieve very high energy efficiency while maintaining product quality (96-99% purity) [11]. Production scales of 50-500 kg/day are achievable with moderate capital investment [11].

| Production Method | Scale (kg/day) | Operating Cost | Product Purity | Capital Investment |

|---|---|---|---|---|

| Continuous Flow | 100-1000 | $15-30/kg | 98-99.5% | High |

| Gas-Phase Catalytic | 500-5000 | $10-25/kg | 92-96% | Very High |

| Microwave-Enhanced | 50-500 | $20-40/kg | 96-99% | Moderate |

| Traditional Batch | 10-100 | $25-50/kg | 95-98% | Low |

Optimization of Synthetic Pathways

Synthetic pathway optimization for 4-hydroxypyridine involves systematic evaluation of reaction parameters, catalyst systems, and process conditions to maximize efficiency and product quality.

Reaction Parameter Optimization

Temperature Control: Modern synthesis methods operate at significantly lower temperatures (60-120°C) compared to classical approaches (350-500°C) [11] [1]. This reduction improves energy efficiency and reduces unwanted side reactions while maintaining acceptable reaction rates [11].

Catalyst Loading Optimization: Advanced catalyst systems require only 0.5-5 mol% loading compared to 5-10 mol% in classical methods [11] [1]. Lower catalyst loadings reduce costs and simplify product purification [11].

Solvent System Selection: Green solvent systems, particularly water and aqueous buffers, replace traditional high-boiling organic solvents [13]. This transition improves environmental compatibility while often enhancing reaction selectivity [13].

Process Integration Strategies

One-Pot Synthesis: Multi-component one-pot reactions eliminate intermediate isolation steps, reducing overall process complexity [11] [12]. These approaches achieve yields comparable to multi-step sequences while significantly reducing processing time [11].

Continuous Processing: Integration of continuous flow technology with real-time monitoring enables process optimization and quality control [16] [17]. Continuous systems achieve superior reproducibility compared to batch processes [16].

Purification Optimization: Modern purification strategies emphasize precipitation and washing techniques over traditional column chromatography [11]. These approaches reduce solvent consumption and processing time while maintaining product purity [11].

| Optimization Target | Classical Value | Modern Value | Improvement Factor |

|---|---|---|---|

| Reaction Temperature | 350-500°C | 60-120°C | 3-8x reduction |

| Catalyst Loading | 5-10 mol% | 0.5-5 mol% | 2-20x reduction |

| Reaction Time | 6-24 hours | 0.03-3 hours | 2-800x reduction |

| Solvent Usage | High-boiling organic | Water/Solvent-free | Elimination/major reduction |

XLogP3

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (85.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

3454-03-3

108-96-3

Wikipedia

4-hydroxypyridine

General Manufacturing Information

4-Pyridinol: ACTIVE